molecular formula C11H13NO B13802319 (E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine CAS No. 496839-16-8

(E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine

Katalognummer: B13802319
CAS-Nummer: 496839-16-8
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: DHAOKWFNAHQRHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a cyclopropyl group and a methoxyphenyl group, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine can be achieved through the condensation reaction between cyclopropylamine and 4-methoxybenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific chemical properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of (E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The cyclopropyl and methoxyphenyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-Cyclopropyl-N-(4-hydroxyphenyl)methanimine
  • (E)-1-Cyclopropyl-N-(4-bromophenyl)methanimine
  • (E)-1-Cyclopropyl-N-(4-chlorophenyl)methanimine

Uniqueness

(E)-1-Cyclopropyl-N-(4-methoxyphenyl)methanimine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group is an electron-donating group, which can enhance the compound’s nucleophilicity and affect its interactions with other molecules.

Eigenschaften

CAS-Nummer

496839-16-8

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

1-cyclopropyl-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C11H13NO/c1-13-11-6-4-10(5-7-11)12-8-9-2-3-9/h4-9H,2-3H2,1H3

InChI-Schlüssel

DHAOKWFNAHQRHN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N=CC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.